molecular formula C24H22N4O3S B11624025 2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371130-01-7

2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11624025
CAS No.: 371130-01-7
M. Wt: 446.5 g/mol
InChI Key: IEEXYYJNJGCWDI-VXPUYCOJSA-N
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Description

This compound (IUPAC name: (3Z)-3-(2-(4-Isopropoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one) features a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 4-isopropoxyphenyl group at position 2 and a 2-oxo-1-propylindolin-3-ylidene moiety at position 3. The isopropoxy group enhances lipophilicity, while the indolin-2-one fragment may confer bioactivity through hydrogen bonding or π-stacking interactions .

Properties

CAS No.

371130-01-7

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22N4O3S/c1-4-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-19-

InChI Key

IEEXYYJNJGCWDI-VXPUYCOJSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a multi-step process. One common method involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This green chemistry approach utilizes sustainable irradiation as the power source and water as the solvent, reducing the hazardous ecological footprints of organic synthesis.

Chemical Reactions Analysis

2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, yields, melting points, and spectral features of structurally related thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives:

Compound Name & Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR/LCMS) Reference
Target Compound : 2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene) derivative N/A N/A Not explicitly reported; expected NH signal δ ~13.8–14.3 ppm
5-(4-Methoxybenzylidene)-2-(4-chlorophenyl) analog N/A N/A LCMS (ESI+): m/z 377 [M + H]+
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) 61 230–232 LCMS (ESI+): m/z 220 [M + H]+; 1H-NMR δ 7.21–8.20 ppm (furan H)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) 64 >250 LCMS (ESI+): m/z 236 [M + H]+; 13C-NMR δ 127–138 ppm (thiophene C)
(E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) 56 262–263 1H-NMR δ 8.60 ppm (NH); LCMS (ESI+): m/z 284 [M + H]+
(Z)-5-(Indolin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6a) 57 189–191 1H-NMR δ 3.20–4.10 ppm (piperazine H); LCMS (ESI+): m/z 296 [M + H]+
5-(1-Acetyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (270) 49–68 >250 NH signal δ 13.9 ppm; LCMS (ESI+): m/z 365 [M + H]+

Key Observations :

  • Substituent Impact on Melting Points: Bulky or polar groups (e.g., indolin-2-one in the target compound) correlate with higher melting points (>250°C), as seen in compound 270 . Aromatic substituents (e.g., phenylamino in 5d) also elevate melting points (262–263°C) due to enhanced intermolecular interactions .
  • Spectral Signatures : NH protons in the triazole or amide groups resonate at δ 13.8–14.3 ppm, a region critical for distinguishing thiazolotriazole derivatives . The target compound’s indolin-2-one moiety may introduce unique δ 7.0–8.5 ppm signals for aromatic protons.
  • Synthesis Yields : Derivatives with heterocyclic substituents (e.g., furan, thiophene) exhibit moderate yields (61–64%), while indolinylidene analogs (e.g., 6a, 270) show lower yields (49–57%) due to steric hindrance .

Structural and Functional Advantages of the Target Compound

  • Lipophilicity : The isopropoxy group may improve bioavailability compared to methoxy or hydroxy substituents in analogs like 2j or 5e .

Q & A

Q. What are the standard synthetic routes for this compound?

Synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core. For example:

  • Step 1 : Coupling 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid under acidic reflux (acetic acid, 3–5 hours) .
  • Step 2 : Cyclization via thiourea or arylthiourea intermediates with chloroacetic acid and sodium acetate as catalysts .
  • Key Considerations : Temperature control (70–80°C) and stoichiometric precision are critical to avoid side products. Purification via recrystallization (e.g., ethanol/dioxane) ensures high purity .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., indolinylidene CH at δ 7.2–8.5 ppm) and carbon frameworks .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) .
  • IR Spectroscopy : Detects carbonyl stretches (1700–1750 cm⁻¹) and NH/OH groups .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

Q. What structural motifs influence its potential bioactivity?

  • The thiazolo-triazole core enables π-π stacking with biological targets.
  • Isopropoxyphenyl enhances lipophilicity, improving membrane permeability.
  • 2-Oxoindolinylidene mimics kinase inhibitor pharmacophores, suggesting ATP-binding site interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) systematically. For example, microwave-assisted synthesis reduces reaction time from 5 hours to <1 hour .
  • Solvent Optimization : Polar solvents (e.g., PEG-400) improve cyclization efficiency .
  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) reduce byproducts .

Q. What computational methods validate electronic properties?

  • DFT Calculations (B3LYP/6-311G(d,p)) : Predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potentials, correlating with NMR/IR data .
  • Molecular Dynamics : Assess conformational flexibility of the propylindolinylidene moiety .
  • Docking Studies : Predict binding modes to kinases using AutoDock (e.g., hydrophobic interactions with active-site residues) .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Solvent Effects : Apply Polarizable Continuum Model (PCM) in DFT to align calculated IR frequencies with experimental data .
  • Parameter Refinement : Adjust basis sets (e.g., 6-311++G(d,p)) to account for electron correlation.
  • Cross-Validation : Use NOESY NMR or X-ray to resolve stereochemical ambiguities .

Q. What strategies mitigate byproduct formation during cyclization?

  • Gradual Reagent Addition : Prevents dimerization of intermediates.
  • Dehydrating Agents : Molecular sieves shift equilibrium toward cyclization .
  • Catalytic Hydrogenation : Pd/C under H2 reduces unsaturated byproducts .
  • Analytical Monitoring : HPLC-MS tracks reaction progression, guiding column chromatography .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity?

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (IC50 under hypoxia vs. normoxia).
  • SAR Studies : Synthesize analogs (e.g., replacing isopropoxy with methoxy) to isolate active moieties .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify consensus .

Methodological Tables

Synthetic Optimization Parameters Impact on Yield
Reflux time (3h vs. 5h)62% → 78%
Sodium acetate (1.0 vs. 2.0 equiv)45% → 68%
Microwave-assisted synthesis75% (1h)
Computational vs. Experimental Data
NMR Shift (δ, ppm) : Calculated 7.8 vs. Experimental 7.6
IR Stretch (C=O) : Calculated 1720 cm⁻¹ vs. Experimental 1715 cm⁻¹

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